molecular formula C7H9F3O B2792752 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-one CAS No. 2091587-98-1

1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B2792752
CAS No.: 2091587-98-1
M. Wt: 166.143
InChI Key: FPGKEYDJRZDRGU-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by its unique cyclopropyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,2-dimethylcyclopropyl ketone with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

  • 1-(2,2-Dimethylcyclopropyl)-1-propanone
  • 1,2-Dimethylcyclopropane
  • 2,2-Dimethylcyclopropylmethanamine

Comparison: 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c1-6(2)3-4(6)5(11)7(8,9)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGKEYDJRZDRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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